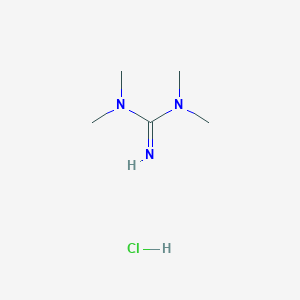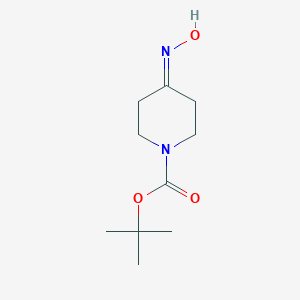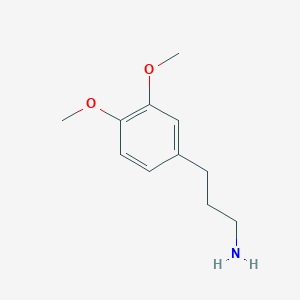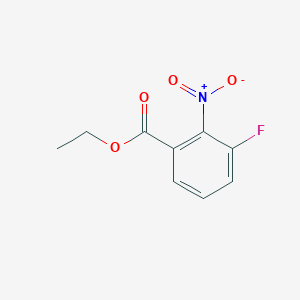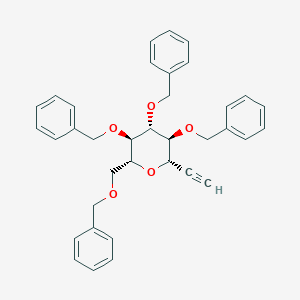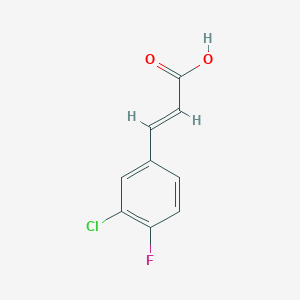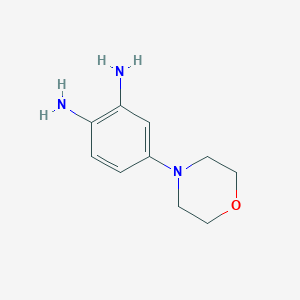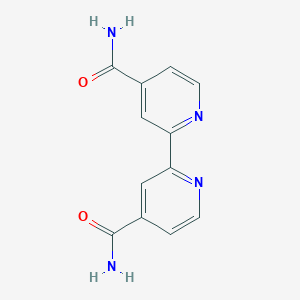
4,4'-Dicarboxamida de 2,2'-Bipiridina
Descripción general
Descripción
2,2’-Bipyridine-4,4’-dicarboxamide is a chemical compound with the molecular formula C12H10N4O2. It is a derivative of bipyridine, featuring two carboxamide groups attached to the 4,4’ positions of the bipyridine ring system. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry and materials science.
Aplicaciones Científicas De Investigación
2,2’-Bipyridine-4,4’-dicarboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 2,2’-Bipyridine-4,4’-dicarboxamide is the nanocrystalline TiO2 thin films used in the development of dye-sensitized solar cells (DSSCs) . The compound acts as a ligand, binding to these targets and influencing their function .
Mode of Action
2,2’-Bipyridine-4,4’-dicarboxamide interacts with its targets through its two carboxylic electron withdrawing groups at the 4,4’-position . These groups are chemically anchored onto the nanocrystalline TiO2 thin films, forming an ester-like linkage . This improves the adsorption stability and the electronic coupling between the dye and the semiconductor film surface .
Biochemical Pathways
Upon absorption of light energy, an exciton enters the lowest unoccupied molecular orbital (LUMO), which is localized onto the anchor-containing bipyridyl ligand . The conjugation is extended from the pyridine into the anchor group . The exciton can then be effectively injected into the semiconductor film while the bipyridyl groups are chemically bonded to the film .
Result of Action
The result of the action of 2,2’-Bipyridine-4,4’-dicarboxamide is the efficient conversion of light energy into electricity . This is achieved through the effective injection of the exciton into the semiconductor film . The compound is found in well-established DSSCs dyes such as N3, N719, Z907, and K19 dyes, with energy conversion efficiency from light to electricity over 10% recorded under AM 1.5 irradiation .
Action Environment
Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of 2,2’-Bipyridine-4,4’-dicarboxamide . For instance, the efficiency of energy conversion can be affected by the intensity of light the DSSCs are exposed to . Furthermore, the stability of the compound can be influenced by environmental conditions such as temperature and humidity .
Análisis Bioquímico
Biochemical Properties
2,2’-Bipyridine-4,4’-dicarboxamide is a ligand that binds to picolinic acid and peroxide ions, forming an ion pair with the peroxide ion . This complex increases the efficiency of hydrogen peroxide evolution from water by up to 100% .
Molecular Mechanism
The molecular mechanism of 2,2’-Bipyridine-4,4’-dicarboxamide involves its role as a catalyst in various reactions . It has the ability to oxidize picolinic acid and form formic acid . In DSSCs, the double carboxylic groups are chemically anchored onto the nanocrystalline TiO2 thin films by forming ester-like linkage to improve the adsorption stability and the electronic coupling between the dye and the semiconductor film surface .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine-4,4’-dicarboxamide typically involves the reaction of 2,2’-bipyridine-4,4’-dicarboxylic acid with ammonia or amines. One common method includes the following steps :
Starting Material: 2,2’-Bipyridine-4,4’-dicarboxylic acid.
Reagents: Ammonia or primary amines.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (typically around 100-150°C) for several hours.
Product Isolation: The product is isolated by filtration, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for 2,2’-Bipyridine-4,4’-dicarboxamide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bipyridine-4,4’-dicarboxamide undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions such as copper, nickel, and iridium.
Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated to metal centers.
Substitution Reactions: The carboxamide groups can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the carboxamide groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination with metal ions results in metal-ligand complexes, while substitution reactions yield various substituted bipyridine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxamide groups.
2,2’-Bipyridine-5,5’-dicarboxylic acid: Differently substituted bipyridine derivative with carboxylic acid groups at the 5,5’ positions.
4,4’-Dimethyl-2,2’-dipyridyl: A bipyridine derivative with methyl groups at the 4,4’ positions.
Uniqueness
2,2’-Bipyridine-4,4’-dicarboxamide is unique due to its carboxamide functional groups, which provide additional sites for hydrogen bonding and other interactions compared to its carboxylic acid counterparts. This makes it particularly useful in forming stable complexes with metal ions and in applications requiring specific non-covalent interactions .
Propiedades
IUPAC Name |
2-(4-carbamoylpyridin-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-11(17)7-1-3-15-9(5-7)10-6-8(12(14)18)2-4-16-10/h1-6H,(H2,13,17)(H2,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNYHCXTYJJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)C2=NC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,2'-Bipyridine-4,4'-dicarboxamide in materials science?
A1: 2,2'-Bipyridine-4,4'-dicarboxamide and its derivatives are frequently employed as building blocks for supramolecular systems and metal-organic frameworks. For instance, they can act as bridging ligands in the creation of bis(β-cyclodextrin)s, forming complexes with organic dyes for potential applications in sensing and separation technologies. [, ] Moreover, they are used in the synthesis of redox-responsive gels, enabling the development of dynamic and stimuli-responsive materials with potential in soft robotics and biomedicine. []
Q2: How do structural modifications to 2,2'-Bipyridine-4,4'-dicarboxamide affect its photoluminescent properties in iridium(III) complexes?
A2: Modifications to the 2,2'-Bipyridine-4,4'-dicarboxamide ligand in iridium(III) complexes significantly impact their photoluminescent behavior. Studies reveal that incorporating electron-donating or electron-withdrawing groups can shift the emission wavelength, allowing for color tunability in the resulting complexes. [] Furthermore, the nature of the substituent can influence the photoluminescence quantum yields, likely due to alterations in the transition dipole moment upon electronic excitation. []
Q3: Can 2,2'-Bipyridine-4,4'-dicarboxamide derivatives enhance the solubility and biocompatibility of metal complexes for biological applications?
A3: Yes, 2,2'-Bipyridine-4,4'-dicarboxamide derivatives have been successfully employed to improve the solubility and biocompatibility of metal complexes. In a study focused on developing new anti-cancer agents, researchers synthesized a series of ruthenium complexes featuring modified 2,2'-Bipyridine-4,4'-dicarboxamide ligands. [] The incorporated substituents, ranging from propyl to benzyl groups, influenced the complexes' cytotoxicity and interactions with biofilm-forming bacteria, indicating their potential for biological applications. []
Q4: How does the structure of 2,2'-Bipyridine-4,4'-dicarboxamide contribute to the catalytic activity of its iron(II) complexes in oxidation reactions?
A4: The 2,2'-Bipyridine-4,4'-dicarboxamide ligand plays a crucial role in the catalytic activity of iron(II) complexes during oxidation reactions. Research demonstrates that iron(II) complexes bearing 2,2'-Bipyridine-4,4'-dicarboxamide effectively catalyze the oxidation of 1-phenylethanol and glycerol using hydrogen peroxide in an aqueous medium. [] The nitrogen atoms in the ligand's structure likely coordinate with the iron center, influencing its redox potential and facilitating the interaction with the oxidant and substrates. []
Q5: Are there computational chemistry studies investigating the properties and behavior of 2,2'-Bipyridine-4,4'-dicarboxamide and its derivatives?
A5: Yes, computational chemistry techniques like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are valuable tools for studying 2,2'-Bipyridine-4,4'-dicarboxamide systems. [] Researchers have employed these methods to investigate the ground and excited state properties of iridium(III) complexes featuring 2,2'-Bipyridine-4,4'-dicarboxamide derivatives as ancillary ligands. [] These calculations offer insights into the electronic structure, energy levels, and nature of electronic transitions, aiding in the rational design of compounds with desired properties.
Q6: How is 2,2'-Bipyridine-4,4'-dicarboxamide used in the design of fluorescent sensors and probes?
A6: The inclusion complexation behavior of modified β-cyclodextrins with 2,2'-Bipyridine-4,4'-dicarboxamide linkers toward fluorescent dyes like ammonium 8-anilino-1-naphthalenesulfonate (ANS) and rhodamine B (RhB) highlights their potential in sensor design. [, ] The modified β-cyclodextrins exhibit selective binding affinities for specific dyes, leading to changes in fluorescence intensity or wavelength upon complexation. [, ] This property can be exploited to develop sensitive and selective fluorescent sensors for detecting target molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


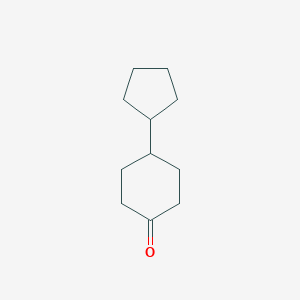
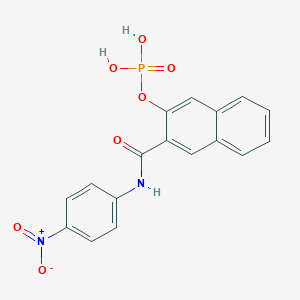
![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
